

# A Technical Guide to Commercial Sources and Purity of Rosuvastatin-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for **Rosuvastatin-d3**. This deuterated analog of Rosuvastatin serves as a critical internal standard in pharmacokinetic and metabolic studies, demanding high purity and thorough characterization. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing **Rosuvastatin-d3** of appropriate quality for their studies.

#### **Commercial Sources of Rosuvastatin-d3**

**Rosuvastatin-d3** is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. The product is typically offered as the sodium or calcium salt. The following table summarizes key commercial suppliers and available product forms.



| Supplier                            | Product Name(s)                | Form(s) Available | Additional Notes   |
|-------------------------------------|--------------------------------|-------------------|--|
| LGC Standards                       | Rosuvastatin-d3<br>Sodium Salt | Neat              | Distributes products from Toronto Research Chemicals (TRC). A Certificate of Analysis is available. [1][2][3]  |
| Cayman Chemical                     | Rosuvastatin (calcium<br>salt) | Crystalline Solid | While a specific CoA for Rosuvastatin-d3 was not publicly available, Cayman Chemical provides detailed Certificates of Analysis for their certified reference materials (CRMs), which include purity and concentration data.[4][5][6][7] |
| Toronto Research<br>Chemicals (TRC) | Rosuvastatin-d3<br>Sodium Salt | Neat              | Products are distributed through LGC Standards. TRC provides a complete analytical data package with their products.[8][9]   |

### **Purity and Characterization**

The quality of **Rosuvastatin-d3** is defined by its chemical purity and its isotopic enrichment. Commercially available **Rosuvastatin-d3** is typically of high purity, as confirmed by a Certificate of Analysis (CoA).

### **Representative Purity Specifications**



The following table provides a summary of typical purity specifications for commercially available **Rosuvastatin-d3**, based on data from supplier documentation and representative Certificates of Analysis for analogous compounds.

| Parameter              | Typical Specification          | Analytical Method(s)  |
|------------------------|--------------------------------|---|
| Chemical Purity (HPLC) | ≥95% to >98%                   | High-Performance Liquid<br>Chromatography (HPLC)                            |
| Isotopic Purity (d3)   | Typically >99 atom % D         | Nuclear Magnetic Resonance<br>(NMR) Spectroscopy, Mass<br>Spectrometry (MS) |
| Residual Solvents      | Conforms to ICH Q3C guidelines | Headspace Gas Chromatography-Mass Spectrometry (GC-MS)                      |
| Identity               | Conforms to structure          | ¹H-NMR, MS  |
| Water Content          | Specified as a percentage      | Karl Fischer Titration  |

### **Experimental Protocols**

Accurate determination of the purity and identity of **Rosuvastatin-d3** requires robust analytical methodologies. The following section details typical experimental protocols for the key analyses.

## Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for Rosuvastatin and is suitable for determining the chemical purity of **Rosuvastatin-d3** and detecting any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).



- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to the acidic range). The exact composition may vary and should be optimized for best separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at approximately 242 nm.
- Sample Preparation: A stock solution of **Rosuvastatin-d3** is prepared in a suitable solvent such as methanol or acetonitrile and then diluted to an appropriate concentration with the mobile phase.
- Analysis: The sample is injected into the HPLC system, and the peak area of Rosuvastatind3 is compared to that of a certified reference standard. Purity is calculated based on the relative peak areas.

## Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds by comparing the integral of the proton signal at the site of deuteration with the integrals of other non-deuterated protons in the molecule.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The Rosuvastatin-d3 sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
- Data Acquisition: A standard <sup>1</sup>H-NMR spectrum is acquired.
- Data Analysis: The integral of the residual proton signal in the deuterated position (e.g., the N-methyl group) is compared to the integral of a well-resolved proton signal from a nondeuterated part of the molecule. The isotopic purity is calculated from the ratio of these integrals. For a more detailed analysis, comparison with the <sup>1</sup>H-NMR spectrum of a nondeuterated Rosuvastatin standard is recommended.



### Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

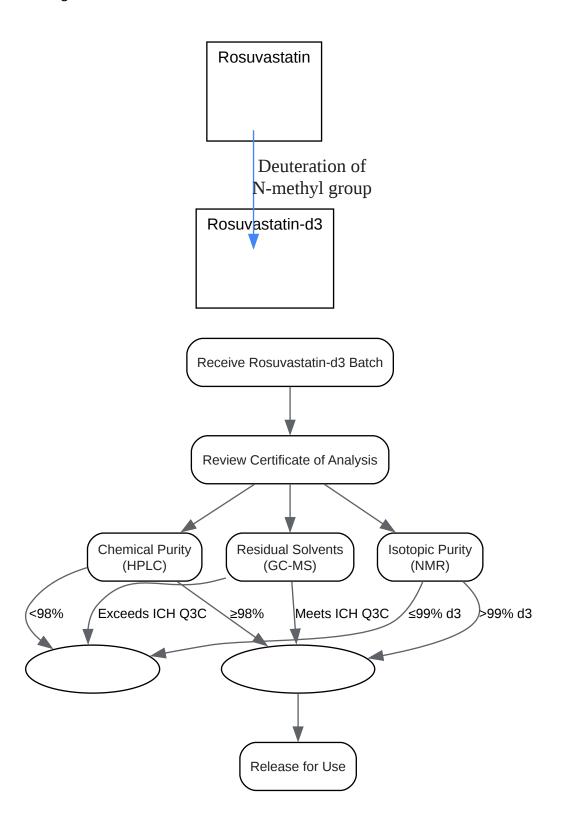
This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification process, ensuring compliance with ICH Q3C guidelines.[10]

- Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
- Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
- · Carrier Gas: Helium at a constant flow rate.
- Headspace Parameters:
  - Vial Equilibration Temperature: Typically around 80-100 °C.
  - Vial Equilibration Time: Sufficient time to allow for partitioning of the volatile solvents into the headspace, often around 15-30 minutes.
- GC Oven Temperature Program: A temperature gradient is used to separate the various potential residual solvents.
- MS Detection: The mass spectrometer is operated in full scan mode to identify the solvents, and selected ion monitoring (SIM) mode can be used for quantification.
- Sample Preparation: A known amount of the Rosuvastatin-d3 sample is weighed into a
  headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).
- Analysis: The headspace of the sample vial is injected into the GC-MS system. The detected
  peaks are identified by their mass spectra and retention times, and quantified by comparison
  to a standard containing known amounts of the potential residual solvents.

# Visualizations Chemical Structure Relationship



The following diagram illustrates the structural relationship between Rosuvastatin and its deuterated analog, **Rosuvastatin-d3**.



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